molecular formula C5H6Br2Cl2 B14366738 1,1-Dibromo-2,2-dichloro-3,3-dimethylcyclopropane CAS No. 93633-18-2

1,1-Dibromo-2,2-dichloro-3,3-dimethylcyclopropane

Cat. No.: B14366738
CAS No.: 93633-18-2
M. Wt: 296.81 g/mol
InChI Key: SZJUJSCSBCFEAV-UHFFFAOYSA-N
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Description

1,1-Dibromo-2,2-dichloro-3,3-dimethylcyclopropane is an organic compound belonging to the class of cyclopropanes It is characterized by the presence of two bromine atoms, two chlorine atoms, and three methyl groups attached to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dibromo-2,2-dichloro-3,3-dimethylcyclopropane typically involves the reaction of suitable precursors under specific conditions. One common method involves the halogenation of 2,2-dichloro-3,3-dimethylcyclopropane using bromine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using advanced reactors and optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,1-Dibromo-2,2-dichloro-3,3-dimethylcyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield compounds with different halogen atoms, while reduction reactions may produce less halogenated cyclopropanes .

Scientific Research Applications

1,1-Dibromo-2,2-dichloro-3,3-dimethylcyclopropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Dibromo-2,2-dichloro-3,3-dimethylcyclopropane involves its interaction with molecular targets through its halogen atoms. The bromine and chlorine atoms can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclopropane ring’s strain also plays a role in its reactivity, making it a valuable compound for studying ring-opening reactions and other transformations .

Comparison with Similar Compounds

Similar Compounds

    1,1-Dibromo-2,2-dichlorocyclopropane: Similar structure but lacks the methyl groups.

    1,1-Dibromo-2,2-dimethylcyclopropane: Similar but lacks the chlorine atoms.

    1,1-Dichloro-2,2-dimethylcyclopropane: Similar but lacks the bromine atoms.

Uniqueness

1,1-Dibromo-2,2-dichloro-3,3-dimethylcyclopropane is unique due to the presence of both bromine and chlorine atoms along with three methyl groups on the cyclopropane ring. This combination of substituents imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications .

Properties

CAS No.

93633-18-2

Molecular Formula

C5H6Br2Cl2

Molecular Weight

296.81 g/mol

IUPAC Name

1,1-dibromo-2,2-dichloro-3,3-dimethylcyclopropane

InChI

InChI=1S/C5H6Br2Cl2/c1-3(2)4(6,7)5(3,8)9/h1-2H3

InChI Key

SZJUJSCSBCFEAV-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(Br)Br)(Cl)Cl)C

Origin of Product

United States

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